5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a brominated derivative of dihydropyrimidinone, a class of compounds known for their diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 3rd and 6th positions of the dihydropyrimidinone ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 5-bromo-3,6-dimethyluracil with a suitable reagent to form the dihydropyrimidinone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
Comparison with Similar Compounds
5-Bromo-3,6-dimethyl-3,4-dihydropyrimidin-4-one is similar to other brominated dihydropyrimidinones, such as 5-bromo-1,3-dimethyl-1H-1,2,4-triazole and 5-bromo-3-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one. its unique combination of bromine and methyl groups imparts distinct chemical and biological properties that set it apart from these compounds.
Properties
IUPAC Name |
5-bromo-3,6-dimethylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(7)6(10)9(2)3-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFJFPDTLKHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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